Absolute Stereochemistry: (S)-Configuration vs. (R)-Enantiomer for Sitagliptin Intermediate Compatibility
The (3S)-enantiomer (CAS 1212928-71-6) is the enantiomer mandated by multiple patent-defined synthetic routes to sitagliptin, wherein stereochemical integrity at the β-carbon is preserved through the synthesis to yield the correct (R)-configuration in the final API [1]. In contrast, the (3R)-enantiomer (CAS 1213520-30-9) produces the wrong absolute configuration if carried through an identical synthetic sequence, rendering it unsuitable as a direct replacement [2]. Commercial suppliers offer the (S)-enantiomer at ≥98% HPLC purity and the (R)-enantiomer separately as a distinct catalog item with its own CAS number, confirming that these are treated as non-fungible procurement entities .
| Evidence Dimension | Enantiomeric identity required for sitagliptin intermediate synthetic route compatibility |
|---|---|
| Target Compound Data | (3S)-enantiomer, CAS 1212928-71-6, ≥98% HPLC purity commercially available |
| Comparator Or Baseline | (3R)-enantiomer, CAS 1213520-30-9, 98% purity commercially available |
| Quantified Difference | Distinct CAS numbers and separate procurement channels; opposite absolute configuration; only (S)-enantiomer is route-compatible for sitagliptin synthesis [1][2] |
| Conditions | Patent-defined sitagliptin synthetic routes; commercial supplier catalog differentiation |
Why This Matters
Procuring the wrong enantiomer yields the incorrect API stereoisomer; this binary selection gate determines synthetic route validity and is the single most critical procurement specification for pharmaceutical intermediate buyers.
- [1] Lek Pharmaceuticals d.d. (2014). Preparation of Sitagliptin Intermediates. European Patent EP 2714646 B1. View Source
- [2] Stereokem, Inc. (2017). Expedient Synthesis of Sitagliptin. US Patent Application. Retrieved from https://www.freepatentsonline.com/2017/0189420.pdf View Source
